2,5-difluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide
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Overview
Description
2,5-Difluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H10F3NO2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 4-fluoro-2-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
2,5-Difluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluoro-N-(4-methylphenyl)benzenesulfonamide
- 2,5-Difluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide
- 2-Fluoro-4-methylphenol
- 2,4-Difluoro-5-nitrobenzoic acid
Uniqueness
The combination of these functional groups can enhance the compound’s stability, reactivity, and binding affinity for specific targets, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C13H10F3NO2S |
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Molecular Weight |
301.29 g/mol |
IUPAC Name |
2,5-difluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10F3NO2S/c1-8-6-9(14)3-5-12(8)17-20(18,19)13-7-10(15)2-4-11(13)16/h2-7,17H,1H3 |
InChI Key |
HIEMFVRQRWOCLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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